molecular formula C23H17ClN2O4 B242072 1-(3-Chlorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B242072
M. Wt: 420.8 g/mol
InChI Key: GAYVKKAVSUZIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMI-977, and it is a member of the chromenopyrrole family of compounds. In

Scientific Research Applications

CMI-977 has shown potential applications in various fields of scientific research. One of the most significant applications of CMI-977 is in the field of cancer research. Studies have shown that CMI-977 has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. CMI-977 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.

Mechanism of Action

CMI-977 exerts its anti-cancer activity by inhibiting the activity of the Bcl-2 protein. Bcl-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, making them resistant to apoptosis. CMI-977 binds to the BH3 domain of Bcl-2, disrupting its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
CMI-977 has been shown to have a range of biochemical and physiological effects. Studies have shown that CMI-977 can induce apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. CMI-977 has also been shown to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMI-977 for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and developing new cancer therapies. However, one of the limitations of CMI-977 is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, the high potency of CMI-977 can make it difficult to study its effects on normal cells, as it may cause toxicity.

Future Directions

There are many potential future directions for research on CMI-977. One area of research is the development of more efficient synthesis methods to produce CMI-977 in larger quantities. Another area of research is the development of new cancer therapies based on the structure of CMI-977. Additionally, research could focus on the use of CMI-977 in combination with other anti-cancer agents to enhance its efficacy and reduce toxicity. Finally, research could focus on the use of CMI-977 in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, 1-(3-Chlorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CMI-977) is a chemical compound with significant potential applications in various fields of scientific research. Its potent anti-cancer activity and anti-inflammatory properties make it a valuable tool for studying cancer cell death and developing new cancer therapies. Although its complex synthesis method and high potency present challenges for lab experiments, there are many potential future directions for research on CMI-977.

Synthesis Methods

The synthesis of CMI-977 is a complex process that involves multiple steps. The first step involves the reaction of 3-chlorophenylacetic acid with 1,2-dimethyl-3-oxobutyl acetate in the presence of a base to form a diester intermediate. This intermediate is then treated with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then cyclized with acetic anhydride to form the isoxazole ring. The resulting compound is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the chromenopyrrole ring system.

properties

Product Name

1-(3-Chlorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C23H17ClN2O4

Molecular Weight

420.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17ClN2O4/c1-11-7-16-17(8-12(11)2)29-22-19(21(16)27)20(14-5-4-6-15(24)10-14)26(23(22)28)18-9-13(3)30-25-18/h4-10,20H,1-3H3

InChI Key

GAYVKKAVSUZIHS-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC(=C(C=C4C3=O)C)C)C5=CC(=CC=C5)Cl

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)Cl

Origin of Product

United States

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